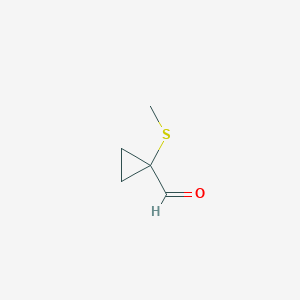

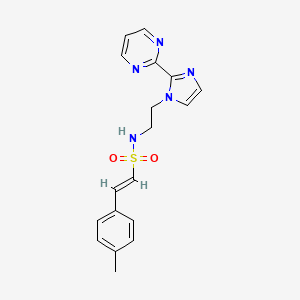

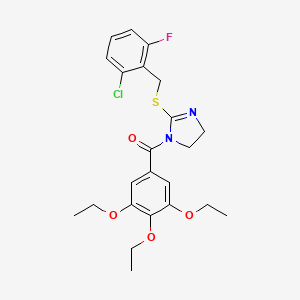

![molecular formula C11H19NO5 B2523270 3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 1367735-71-4](/img/structure/B2523270.png)

3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The studies provided focus on the synthesis, molecular structure, and chemical properties of related piperidine derivatives, which can offer insights into the behavior and potential applications of the compound .

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of enantiomerically pure 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid derivatives has been achieved starting from L-aspartic acid beta-tert-butyl ester, involving key steps such as tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, resulting in an overall yield of 38% for one of the derivatives . Another study describes a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to synthesize 2,3-disubstituted piperidines, achieving exclusive trans relationship between the C-2 and C-3 substituents . Additionally, an intramolecular reductive cyclization strategy has been employed for the stereoselective synthesis of 6-methyl-3-hydroxy-piperidine-2-carboxylic acid derivatives starting from D-glucose .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal structure of a novel piperidine derivative was determined, revealing interactions such as C-H…O, C-C…Cl, and C-H…C, which contribute to the stability of the molecule . Another study reported the crystal and molecular structure of a methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, highlighting the role of hydrogen bonding and C-H…π interactions in the stabilization of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be inferred from the synthesis methods and subsequent transformations. For instance, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives for studying the efficacy of potential GABA transporter substances indicates the versatility of these compounds in chemical labeling and potential biological applications . The Michael addition reaction has been utilized to synthesize complex piperidine-containing molecules, demonstrating the nucleophilic character of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and the nature of substituents. The study of crystal and molecular structures provides insights into the conformational flexibility and the ability of these compounds to form hydrogen bonds, which can affect their solubility, melting points, and other physical properties . The electrochemical properties of certain piperidine derivatives have also been investigated, revealing their potential in cardiovascular activity and as electrochemical sensors .

Aplicaciones Científicas De Investigación

N-Heterocyclic Compounds in Materials Science

N-heterocyclic compounds, including piperidine derivatives, have been investigated for their utility in materials science, particularly in the electrolytic coloring of anodized aluminum. This process is significant for applications in decorative finishes, providing color uniformity and intensity to aluminum surfaces. The effect of these compounds on color properties appears to depend on their structure, highlighting the role of molecular design in materials applications (Karagianni & Tsangaraki-Kaplanoglou, 1996).

Piperidine Derivatives in Synthesis and Structural Studies

Piperidine structures serve as critical intermediates in synthetic organic chemistry, offering pathways to a broad range of compounds. For instance, the synthesis and study of esters derived from 3-β-hydroxytropan-3-α-carboxylic acid demonstrate the versatility of piperidine derivatives in generating pharmacologically relevant structures, providing insights into their conformational preferences and potential interactions (Burgos et al., 1993). Similarly, the development of substituted piperidines from serine through asymmetric synthesis further elaborates on the synthetic utility of piperidine scaffolds in accessing amines with significant biological activity (Acharya & Clive, 2010).

Biologically Active Piperidine Derivatives

Research on piperidine derivatives extends into the exploration of their biological activities. For example, antihistaminic and other biological activities have been observed in 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, indicating the potential of piperidine derivatives in the development of new therapeutic agents (Arayne et al., 2017).

Direcciones Futuras

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

Propiedades

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWRPYVCWVKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367735-71-4 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

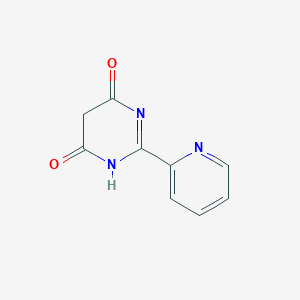

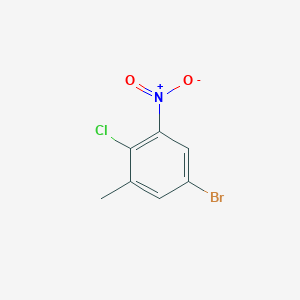

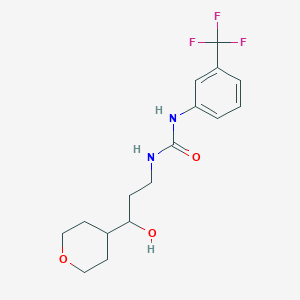

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2523190.png)

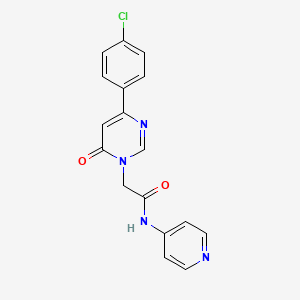

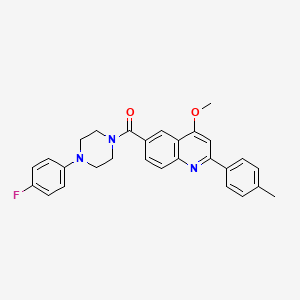

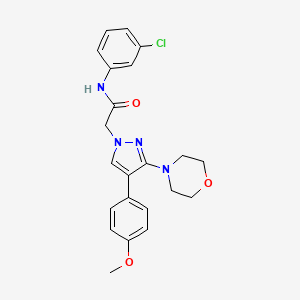

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

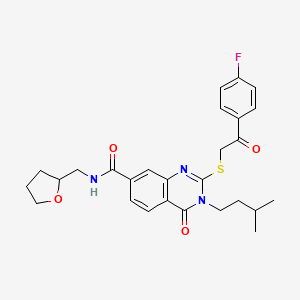

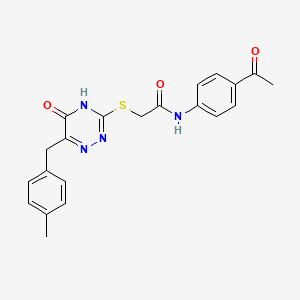

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)